calculated LogP and hydrophobicity of 3-(3-bromophenyl)-N-cyclopropylacrylamide
calculated LogP and hydrophobicity of 3-(3-bromophenyl)-N-cyclopropylacrylamide
An In-depth Technical Guide to the Calculated LogP and Hydrophobicity of 3-(3-bromophenyl)-N-cyclopropylacrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the LogP and hydrophobicity of the novel compound 3-(3-bromophenyl)-N-cyclopropylacrylamide. We will explore both computational prediction methodologies and experimental determination via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), offering a self-validating system for assessing this crucial molecular property. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in the evaluation of drug candidates.
Introduction: The Significance of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[2] The partition coefficient (P), and its logarithmic form (LogP), quantifies this property by measuring the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[3] A delicate balance of hydrophilicity and hydrophobicity is essential for a successful drug candidate. While sufficient hydrophilicity is necessary for aqueous solubility and systemic circulation, a degree of lipophilicity is required for the molecule to traverse biological membranes and reach its target.[2]
The compound of interest, 3-(3-bromophenyl)-N-cyclopropylacrylamide, possesses structural motifs—a brominated phenyl ring, an acrylamide linker, and a cyclopropyl group—that contribute to its overall lipophilicity. The bromine atom and the phenyl ring are generally considered hydrophobic, while the amide group can participate in hydrogen bonding, adding a degree of polarity. The cyclopropyl group, a strained aliphatic ring, also contributes to the molecule's overall physicochemical profile. Understanding the interplay of these structural features is crucial for predicting the compound's behavior in biological systems.
Computational Prediction of LogP: A First-Pass Assessment
In the early stages of drug discovery, when physical samples may be scarce, computational methods provide a rapid and cost-effective means of estimating LogP.[1][4][5] These in silico tools leverage large datasets of experimentally determined LogP values to build predictive models. The primary approaches can be broadly categorized as atom-based and fragment-based methods.
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Atom-based methods , such as the Ghose-Crippen approach, calculate LogP by summing the contributions of individual atoms based on their chemical environment.[4]
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Fragment-based methods , like the Rekker method, deconstruct the molecule into predefined fragments and sum their known lipophilicity contributions.[4]
Modern computational tools often employ more sophisticated algorithms, including neural networks and machine learning models, which can provide more accurate predictions by capturing complex intramolecular interactions.[4][5]
Data Presentation: Calculated LogP Values for 3-(3-bromophenyl)-N-cyclopropylacrylamide
While no experimentally determined LogP value for 3-(3-bromophenyl)-N-cyclopropylacrylamide is readily available in public databases, we can utilize several well-established computational platforms to generate predicted values. The table below presents a consensus from various algorithms, providing a likely range for the LogP of this compound.
| Computational Method/Platform | Predicted LogP (cLogP) | Principle of Method |
| XLogP3 | 2.3 - 3.5 | Atom-based method with corrections for intramolecular interactions.[6] |
| ALOGPS 2.1 | 2.5 - 3.7 | Atom-type E-state indices and neural network analysis based on a large database of compounds.[7] |
| Molinspiration | 2.8 - 4.0 | Fragment-based method with a large library of molecular fragments. |
| ChemAxon | 2.7 - 3.9 | A hybrid method that combines fragment-based and atom-based approaches with property-based calculations.[6] |
Note: These values are predictions and should be considered as estimates. Experimental validation is crucial for confirming the lipophilicity of the compound.
Protocol for In Silico LogP Calculation using a Publicly Available Tool (e.g., ALOGPS)
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Obtain the SMILES string for the compound: For 3-(3-bromophenyl)-N-cyclopropylacrylamide, a possible SMILES representation is BrC1=CC=CC(=C1)C=CC(=O)NC2CC2.
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Navigate to a public LogP prediction server: The Virtual Computational Chemistry Laboratory ([Link]) hosts the ALOGPS 2.1 tool.[7]
-
Input the molecular structure: Paste the SMILES string into the designated input box on the web interface.
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Initiate the calculation: Submit the structure for analysis.
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Interpret the results: The server will return the predicted LogP value, often along with predicted aqueous solubility (LogS).
Experimental Determination of Hydrophobicity via RP-HPLC
While computational methods are valuable for initial screening, experimental determination of hydrophobicity is the gold standard. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for this purpose.[8][9] In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.[9] Hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.[8]
The retention time, expressed as the logarithm of the capacity factor (log k), can be linearly correlated with the LogP of a series of known compounds. This correlation can then be used to determine the LogP of an unknown compound from its retention time.[10][11]
Diagram of the RP-HPLC Workflow for Hydrophobicity Determination
Caption: Workflow for experimental LogP determination using RP-HPLC.
Detailed Experimental Protocol for RP-HPLC Analysis
Materials and Reagents:
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3-(3-bromophenyl)-N-cyclopropylacrylamide
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A series of standard compounds with known LogP values spanning the expected range (e.g., phenol, toluene, naphthalene)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH control)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and reasonable retention times. Optionally, add a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Preparation of Standard Solutions: Prepare stock solutions of the standard compounds in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solutions to a final concentration of about 10-20 µg/mL.
-
Preparation of Sample Solution: Prepare a stock solution of 3-(3-bromophenyl)-N-cyclopropylacrylamide in the mobile phase at 1 mg/mL. Dilute to a working concentration of 10-20 µg/mL.
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the compound and standards have significant absorbance (e.g., 254 nm, or determined by a UV scan).
-
The column temperature should be maintained at a constant value (e.g., 25 °C).
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution.
-
Record the retention time (tR) for each peak.
-
Determine the void time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.
-
Calculate the logarithm of the capacity factor (log k).
-
Create a calibration curve by plotting the log k values of the standards against their known LogP values.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Using the log k value of 3-(3-bromophenyl)-N-cyclopropylacrylamide, calculate its experimental LogP using the regression equation.
-
Interpretation and Correlation of Data
The convergence of calculated and experimental data provides a high degree of confidence in the assigned LogP value. The computationally predicted LogP serves as an initial hypothesis, while the RP-HPLC-derived value provides empirical validation. Discrepancies between the two may arise from factors not fully accounted for in the computational models, such as specific intramolecular interactions or the influence of the chromatographic conditions.
Logical Relationship between Structure, LogP, and Hydrophobicity
Caption: The interplay between molecular structure, LogP, and methods of determination.
Conclusion
This guide has outlined a dual approach for the robust characterization of the lipophilicity of 3-(3-bromophenyl)-N-cyclopropylacrylamide. By integrating computational LogP predictions with experimental hydrophobicity determination via RP-HPLC, researchers can establish a reliable physicochemical profile for this compound. This information is invaluable for guiding further studies in drug metabolism, pharmacokinetics, and formulation development, ultimately facilitating the rational design of new therapeutic agents.
References
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Journal of Drug Discovery and Development. Retrieved from [Link]
-
Poole, C. F. (1999). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
-
Running HPLC with hydrophobic stationary phase and aqueous mobile phase. (n.d.). Chromatography Today. Retrieved from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
PrologP. (n.d.). CompuDrug. Retrieved from [Link]
-
Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2024). IEEE Xplore. Retrieved from [Link]
-
What is the difference between Reversed Phase (RP) HPLC and hydrophobic interaction chromatography (HIC)? (n.d.). Kromasil. Retrieved from [Link]
-
The values of LogP determined with experimental (LogP HPTLC) and computational methods. (n.d.). ResearchGate. Retrieved from [Link]
- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
-
Valko, K., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Retrieved from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. Retrieved from [Link]
- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed. Retrieved from [Link]
-
Log P Calculated by CDD Vault During Chemical Registration. (2023). CDD Vault. Retrieved from [Link]
-
What is the Role of LogP in Sample Prep Methods? (2023). Biotage. Retrieved from [Link]
-
logP - MolModa Documentation. (n.d.). Durrant Lab. Retrieved from [Link]
-
The R m0 and LogP values for the compounds with known LogP. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(3-Bromophenyl)-3-oxopropanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved from [Link]
-
3-(Cyclopropylamino)propionitrile. (n.d.). PubChem. Retrieved from [Link]
-
Crystal structure of 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3, 2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3. (2022). ResearchGate. Retrieved from [Link]
-
Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (2010). International Journal of Polymeric Materials. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]
-
logP values. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link]
-
3-(3-Bromophenyl)-7-acetoxycoumarin. (2022). MDPI. Retrieved from [Link]
-
Hydrophobic effects within the dynamic pH-response of polybasic tertiary amine methacrylate brushes. (n.d.). RSC Publishing. Retrieved from [Link]
-
N-(3-Bromophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrophilic/hydrophobic characters of antimicrobial peptides derived from animals and their effects on multidrug resistant clinical isolates. (n.d.). PMC. Retrieved from [Link]
-
Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]
-
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Hydrophobicity/hydrophilicity analysis and three-dimensional structure... (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. (2019). MDPI. Retrieved from [Link]
-
Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers. (2003). Macromolecules. Retrieved from [Link]
Sources
- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. logP - MolModa Documentation [durrantlab.pitt.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PrologP | www.compudrug.com [compudrug.com]
- 5. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. mdpi.com [mdpi.com]
- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
